

Spectroscopic Analysis of 3,5-Dinitrobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dinitrobenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Dinitrobenzoic acid**, a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for **3,5-Dinitrobenzoic acid**.

¹H NMR Data

The ¹H NMR spectrum of **3,5-Dinitrobenzoic acid** is characterized by two distinct signals in the aromatic region and a broad signal for the carboxylic acid proton. The chemical shifts can vary slightly depending on the solvent used.



Proton	Chemical Shift (δ) in DMSO-d ₆ (ppm)[1]	Chemical Shift (δ) in CDCl₃ (ppm)[1]	Multiplicity	Integration
H-2, H-6	9.026	9.014	Triplet (t)	2H
H-4	8.902	8.889	Triplet (t)	1H
-СООН	~13.6	~13	Broad Singlet (br s)	1H

¹³C NMR Data

The ¹³C NMR spectrum of **3,5-Dinitrobenzoic acid** shows distinct signals for the carboxylic acid carbon, the aromatic carbons bearing the nitro groups, the ipso-carbon, and the aromatic CH carbons.

Carbon	Predicted Chemical Shift (δ) (ppm)
-СООН	~164
C-3, C-5	~148
C-1	~135
C-2, C-6	~130
C-4	~122

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3,5-Dinitrobenzoic acid** shows characteristic absorption bands for the carboxylic acid and nitro functional groups, as well as the aromatic ring.



Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3100-2500 (broad)	O-H stretch	Carboxylic Acid
1710-1680	C=O stretch	Carboxylic Acid
1600-1585	C=C stretch	Aromatic Ring
1550-1475	Asymmetric N-O stretch	Nitro Group
1360-1290	Symmetric N-O stretch	Nitro Group
900-675	C-H out-of-plane bend	Aromatic Ring

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique used for this analysis.

Electron Ionization Mass Spectrum Data

The mass spectrum of **3,5-Dinitrobenzoic acid** shows a prominent molecular ion peak at m/z 212, corresponding to its molecular weight.[2] Key fragment ions are also observed due to the loss of functional groups.

m/z	Relative Intensity (%)	Fragment Ion	Fragment Lost
212	100	[M]+	-
195	~40	[M-OH]+	ОН
166	~30	[M-NO ₂] ⁺	NO ₂
120	~50	[C ₆ H ₄ NO ₂] ⁺	COOH + NO ₂
75	~60	[C ₆ H ₃] ⁺	COOH + 2NO ₂

Experimental Protocols



The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **3,5-Dinitrobenzoic acid**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.
- ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Processing: The acquired data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 3,5-Dinitrobenzoic acid with approximately 100-200 mg
of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.



- Place a portion of the powder into a pellet press.
- Apply pressure to form a thin, transparent pellet.

Data Acquisition:

- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Procedure:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.

Mass Spectrometry

Sample Introduction and Ionization:

- A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
- The sample is heated to induce volatilization.
- The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation (Electron Ionization).

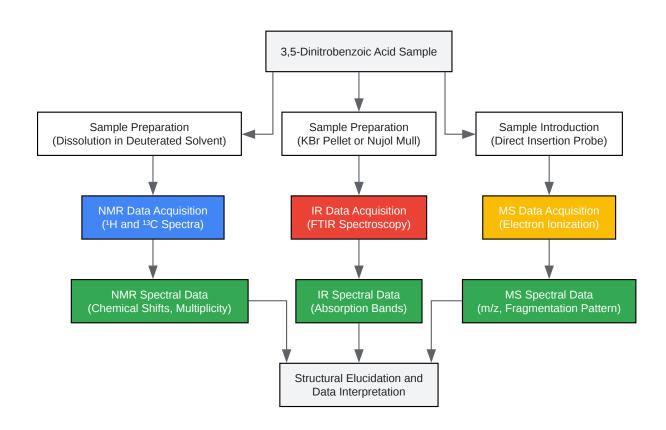
Data Acquisition:

- Instrument: A mass spectrometer equipped with an EI source.
- Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a
 mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.



Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,5-Dinitrobenzoic acid**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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